molecular formula C5H3BrF2N2O B12460787 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde

4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B12460787
M. Wt: 224.99 g/mol
InChI Key: JUIRUGKNDKKQQO-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and an aldehyde group attached to the pyrazole ring. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-(difluoromethyl)-1H-pyrazole with a formylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 4-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 4-Bromo-1-(difluoromethyl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the difluoromethyl group can enhance its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(difluoromethyl)-1H-pyrazole
  • 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
  • 4-Bromo-1-(difluoromethyl)-2-fluorobenzene

Uniqueness

4-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the difluoromethyl group and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C5H3BrF2N2O

Molecular Weight

224.99 g/mol

IUPAC Name

4-bromo-2-(difluoromethyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C5H3BrF2N2O/c6-3-1-9-10(5(7)8)4(3)2-11/h1-2,5H

InChI Key

JUIRUGKNDKKQQO-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1Br)C=O)C(F)F

Origin of Product

United States

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